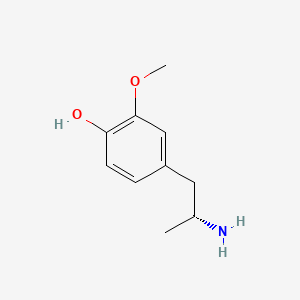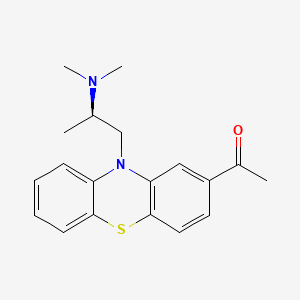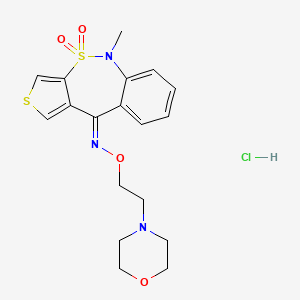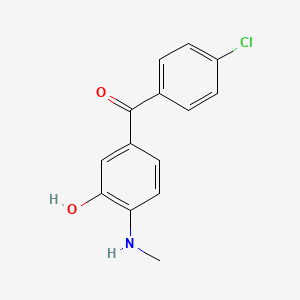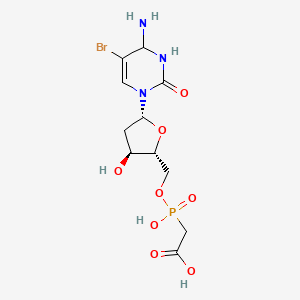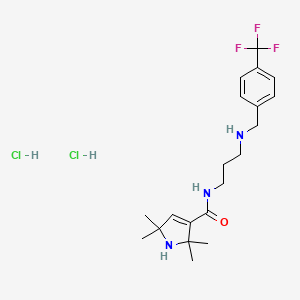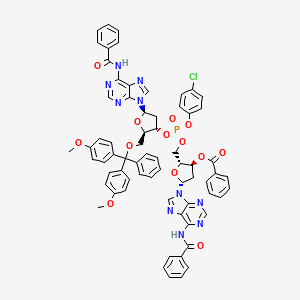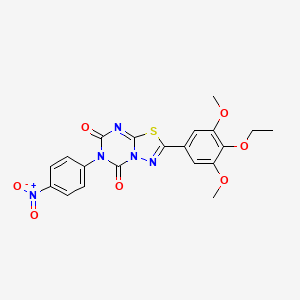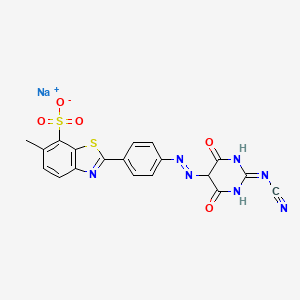
Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium-2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazol-7-sulfonat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und Eigenschaften bekannt ist. Diese Verbindung wird aufgrund ihrer besonderen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Die Synthese von Natrium-2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazol-7-sulfonat umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung der Benzothiazol-Grundstruktur, gefolgt von der Einführung der Azogruppe und der Cyanoiminogruppe. Die Reaktionsbedingungen erfordern häufig bestimmte Temperaturen, pH-Werte und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden können großtechnische Reaktoren und kontinuierliche Durchflussverfahren umfassen, um die Ausbeute und Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung einfacherer Verbindungen führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Oxidations- oder Reduktionsmittel. .
Wissenschaftliche Forschungsanwendungen
Natrium-2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazol-7-sulfonat ist in der wissenschaftlichen Forschung weit verbreitet, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen.
Biologie: In Studien, die Enzymwechselwirkungen und zelluläre Prozesse betreffen.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is widely used in scientific research, including:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In studies involving enzyme interactions and cellular processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Sie kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich Natrium-2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazol-7-sulfonat durch seine einzigartige Kombination von funktionellen Gruppen und chemischen Eigenschaften aus. Ähnliche Verbindungen umfassen andere Benzothiazolderivate und Azoverbindungen, aber die Struktur dieser bestimmten Verbindung bietet in bestimmten Anwendungen deutliche Vorteile .
Eigenschaften
CAS-Nummer |
55067-12-4 |
|---|---|
Molekularformel |
C19H12N7NaO5S2 |
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
sodium;2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C19H13N7O5S2.Na/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28;/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28);/q;+1/p-1 |
InChI-Schlüssel |
FCFYFUFGQKWGGB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
